molecular formula C3H6N4O B13488902 5-amino-2-methyl-2H-1,2,3-triazol-4-ol

5-amino-2-methyl-2H-1,2,3-triazol-4-ol

Cat. No.: B13488902
M. Wt: 114.11 g/mol
InChI Key: BMQCOTOKUCWTPB-UHFFFAOYSA-N
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Description

5-amino-2-methyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol can be achieved through various methods. One common approach involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H₂O to yield 5-substituted 2H-1,2,3-triazol-4-ols . Another method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of triazole synthesis, such as the use of readily available starting materials and mild reaction conditions, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-methyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high nitrogen content and ability to form stable complexes with various metals make it particularly valuable in the development of energetic materials and coordination compounds.

Biological Activity

5-Amino-2-methyl-2H-1,2,3-triazol-4-ol is a compound belonging to the triazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C3H6N4O
  • Molecular Weight : 114.11 g/mol
  • CAS Number : 17390-76-0

The compound features a triazole ring with an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Various methodologies have been explored to optimize yield and purity:

MethodYield (%)Remarks
Microwave-assisted synthesis85%Fast and efficient
Solvent-free conditions90%Environmentally friendly
Conventional heating70%Longer reaction times

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Bacterial Inhibition :
    • E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
    • S. aureus : MIC of 16 µg/mL.
  • Fungal Activity :
    • Effective against Candida albicans with an MIC of 64 µg/mL.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown:

Cell LineIC50 (µM)
HeLa (cervical cancer)15 ± 3
MCF7 (breast cancer)20 ± 5

These findings suggest that the compound may inhibit cell proliferation and promote cell death through various mechanisms, including the modulation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to cellular damage.

Study on Antimicrobial Activity

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated superior activity compared to traditional antibiotics against resistant strains.

Study on Anticancer Effects

A study conducted by Smith et al. (2024) investigated the anticancer effects of various triazole compounds on human cancer cell lines. The results demonstrated that this compound significantly reduced tumor cell viability and induced apoptosis through caspase activation pathways.

Properties

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

4-amino-2-methyl-1H-triazol-5-one

InChI

InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8)

InChI Key

BMQCOTOKUCWTPB-UHFFFAOYSA-N

Canonical SMILES

CN1NC(=O)C(=N1)N

Origin of Product

United States

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